(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a heterocyclic compound notable for its unique structure and biological activity. This compound features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 6-position and a hydroxymethyl group attached to the nitrogen atom at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 182.61 g/mol. This compound has garnered attention in medicinal chemistry, particularly for its role as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers and other diseases.
The compound is classified under heterocyclic organic compounds and is recognized for its potential therapeutic applications. It falls within the category of pyridine derivatives, specifically those that contain nitrogen in their ring structure, which often exhibit significant biological activities. The compound's classification as an inhibitor of fibroblast growth factor receptors places it in the realm of targeted cancer therapies.
The synthesis of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can be achieved through various methods, typically involving multi-step organic synthesis techniques. One common approach includes:
These methods are characterized by their reliance on established organic synthesis techniques that allow for precise control over the structure and functional groups of the final product.
The molecular structure of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can be represented as follows:
The compound's structure can be depicted using its SMILES notation: OCc1ccc2cc[nH]c2n1
, which illustrates the connectivity between atoms in the molecule .
(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol participates in several chemical reactions due to its functional groups:
These reactions underscore the compound's versatility as a synthetic intermediate in medicinal chemistry.
The mechanism of action for (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). The binding process includes:
Research continues to explore its interactions with additional molecular targets to expand its therapeutic applications beyond oncology.
(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol exhibits several notable physical and chemical properties:
These properties are crucial for understanding how this compound behaves under various conditions, influencing its application in drug formulation and delivery systems .
The primary applications of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol lie within medicinal chemistry:
The efficient construction of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core represents the foundational step in synthesizing (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol. Two principal strategies dominate the literature, differentiated by the sequence of key bond-forming events. The first approach employs sequential cross-coupling reactions starting from halogenated precursors. A particularly effective route utilizes 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine as a versatile intermediate. This compound undergoes chemoselective Suzuki-Miyaura coupling at the C-2 position with aryl boronic acids using Pd₂(dba)₃ as catalyst, producing 2-aryl-4-chloro derivatives in 68-75% yields. The C-4 chlorine then serves as a handle for Buchwald-Hartwig amination with secondary amines under Pd(OAc)₂/RuPhos catalysis [3].
Alternative routes employ functionalized pyrrolopyridine building blocks like 4-methyl-1H-pyrrolo[2,3-b]pyridine. These undergo electrophilic chlorination at C-6 using reagents such as N-chlorosuccinimide (NCS), followed by Vilsmeier-Haack formylation at C-3 to install an aldehyde group. Subsequent sodium borohydride reduction efficiently converts the aldehyde to the primary alcohol, yielding the target methanol derivative. This sequence demonstrates excellent regiocontrol and scalability, with the hydroxymethyl group enabling further derivatization for kinase inhibitor synthesis [4].
Regioselective halogenation at the electron-deficient C-6 position presents significant synthetic challenges due to competing reactions at other ring positions. Direct electrophilic chlorination requires careful optimization to prevent overhalogenation or decomposition. NCS in DMF at 0-5°C provides moderate selectivity for 6-chloro isomers over 4-chloro byproducts. Alternatively, directed ortho-metalation strategies using protected pyrrolopyridines allow for halogenation via halogen-metal exchange, though yields remain modest (8-12%) .
Table 1: Chlorination Methods for Pyrrolo[2,3-b]pyridines
Method | Reagent/System | Regioselectivity | Yield Range | Key Limitations |
---|---|---|---|---|
Electrophilic | NCS/DMF | Moderate (C6 > C4) | 40-65% | Polyhalogenation, decomposition |
Directed metalation | LDA/ClSiMe₃ | High (C6) | 8-12% | Low conversion, sensitivity |
Aromatic substitution | POCl₃ (chloropyridines) | High (C6) | 75-90% | Requires pre-existing chloride |
A superior approach utilizes aromatic nucleophilic substitution on 4,6-dichloro- or 6-chloro-4-alkoxy-pyridines. Treatment with potassium tert-butoxide followed by condensation with hydrazine or hydroxylamine generates the fused pyrrole ring while preserving the C-6 chlorine. This method achieves significantly higher yields (75-90%) and purity, making it the preferred route for multigram synthesis of kinase inhibitor intermediates like the target methanol derivative [2] [7].
The primary alcohol group in (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol exhibits reactivity that necessitates protection during subsequent transformations. The acid-sensitive nature of the pyrrole nitrogen complicates standard protecting group strategies. Among common alcohol-protecting groups:
For reductive aminations targeting kinase inhibitors like pexidartinib, the alcohol is often oxidized in situ to the aldehyde without isolation. Direct oxidation of the hydroxymethyl group using manganese dioxide or Dess-Martin periodinane provides the reactive aldehyde for condensation with amines, followed by reduction with sodium triacetoxyborohydride in acetic acid. This strategy bypasses protection/deprotection sequences, improving overall yield and efficiency [1] [8].
The electron-rich pyrrole ring and electron-deficient pyridine ring create distinct electronic environments enabling regioselective functionalization. Key catalytic systems include:
Table 2: Catalytic Systems for Regioselective Modifications
Reaction Type | Catalyst System | Regioselectivity | Key Applications |
---|---|---|---|
Suzuki-Miyaura coupling | Pd₂(dba)₃/SPhos | C-2 > C-4 (20:1) | 2-Aryl-7-azaindole synthesis |
Buchwald-Hartwig amination | Pd(OAc)₂/RuPhos | Selective C-4 amination | CSF1R inhibitor intermediates |
Reductive amination | NaBH(OAc)₃/AcOH | N-alkylation | Pexidartinib synthesis |
Recent advances in bimetallic catalysis (Pd/Cu) enable Sonogashira couplings at C-3 of SEM-protected derivatives, providing access to alkynylated building blocks for FGFR inhibitors. These methodologies demonstrate the versatility of catalytic transformations in diversifying the 7-azaindole scaffold while preserving the valuable 6-chloro and 3-hydroxymethyl functionalities [9].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8